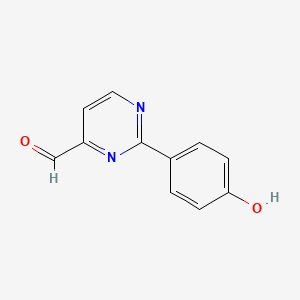![molecular formula C12H14N2O2 B2760883 [3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287268-27-1](/img/structure/B2760883.png)
[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine” is a complex organic compound . It contains a bicyclic structure, which is a common feature in many bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the use of photochemical reactions . For instance, the synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) involves a flow photochemical addition of propellane to diacetyl . The formed diketone then undergoes a haloform reaction to afford the BCP .Molecular Structure Analysis
The molecular structure of “[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine” is likely to be complex due to the presence of a bicyclic structure . Bicyclo[1.1.1]pentanes (BCPs) are often used as sp3-rich bioisosteres for tert-butyl- and aryl groups as well as internal alkynes .Chemical Reactions Analysis
The chemical reactions involving “[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine” and similar compounds often involve transformations of the bicyclic structure . For example, the readily available bicyclo[1.1.1]pentan-1-amine substructure can be converted to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine” are not explicitly mentioned in the available sources .Safety and Hazards
Future Directions
The future directions for “[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications . The development of more efficient and diverse synthetic methods could also be a key area of focus .
properties
IUPAC Name |
[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-11-5-12(6-11,7-11)9-3-1-2-4-10(9)14(15)16/h1-4H,5-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINSOHDGQUXEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3[N+](=O)[O-])CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2760800.png)
![7-(4-chlorophenyl)-5-phenyl-N-(o-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2760802.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2760813.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2760816.png)
![[3-(Chloromethyl)phenyl] 4-methylpentanoate](/img/structure/B2760818.png)
![2-(4-ethoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2760819.png)
![5-Bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2760822.png)
